N-Acetyltaurylphenylalanine methyl ester

Description

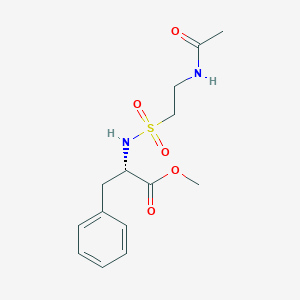

Structure

2D Structure

3D Structure

Properties

CAS No. |

126911-44-2 |

|---|---|

Molecular Formula |

C14H20N2O5S |

Molecular Weight |

328.39 g/mol |

IUPAC Name |

methyl (2S)-2-(2-acetamidoethylsulfonylamino)-3-phenylpropanoate |

InChI |

InChI=1S/C14H20N2O5S/c1-11(17)15-8-9-22(19,20)16-13(14(18)21-2)10-12-6-4-3-5-7-12/h3-7,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m0/s1 |

InChI Key |

LEKJONVDIDMJJX-ZDUSSCGKSA-N |

SMILES |

CC(=O)NCCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)OC |

Isomeric SMILES |

CC(=O)NCCS(=O)(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC |

Canonical SMILES |

CC(=O)NCCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)OC |

Other CAS No. |

126911-44-2 |

Synonyms |

N-acetyltauryl-L-phenylalanine methyl ester N-acetyltaurylphenylalanine methyl ester N-ATPME |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Acetyltaurylphenylalanine Methyl Ester

Historical Development of Synthetic Routes for N-Acetyltaurylphenylalanine Methyl Ester

The synthesis of a modified dipeptide like this compound is built upon a century of developments in peptide chemistry. The journey from early solution-phase methods to sophisticated solid-phase techniques has been pivotal in making such specific and functionalized molecules accessible.

Conventional Synthetic Pathways

The earliest approaches to peptide synthesis, dating back to the work of Emil Fischer in 1901, were conducted entirely in solution. ias.ac.inunt.edu These "classical" or liquid-phase peptide synthesis (LPPS) methods involve the sequential coupling of amino acids in a suitable solvent. For a compound like this compound, a conventional synthesis would involve the coupling of an N-acetylated taurine (B1682933) derivative with phenylalanine methyl ester.

Key steps in a conventional solution-phase synthesis would include:

Protection: The amino group of taurine would be acetylated, and the carboxyl group of phenylalanine would be protected as a methyl ester.

Activation: The sulfonic acid of N-acetyltaurine would be activated to facilitate the formation of the amide bond.

Coupling: The activated N-acetyltaurine would be reacted with phenylalanine methyl ester in solution.

Purification: The final product would be purified from the reaction mixture, often through crystallization or chromatography.

While effective for short peptides and offering flexibility in reaction conditions, LPPS is often labor-intensive and inefficient for longer chains due to the need for purification at each step. mtoz-biolabs.com

A significant evolution in conventional synthesis was the introduction of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963. mtoz-biolabs.commolecularcloud.org In this method, the C-terminal amino acid (in this case, phenylalanine) is anchored to an insoluble polymer resin. molecularcloud.org The peptide chain is then assembled in a stepwise manner by adding protected amino acid derivatives. advancedchemtech.com Excess reagents and by-products are simply washed away, drastically simplifying the purification process. advancedchemtech.com

Table 1: Comparison of Conventional Peptide Synthesis Methods

| Feature | Liquid-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |

|---|---|---|

| Reaction Medium | Homogeneous solution | Heterogeneous (solid support in solvent) |

| Purification | Required after each coupling step | Performed at the end, after cleavage from resin |

| Reagent Use | Stoichiometric amounts often used | Large excess of reagents to drive reactions to completion |

| Automation | Difficult to automate | Readily automated |

| Scalability | Well-suited for large-scale industrial production | Can be scaled, but large-scale can be costly |

| Historical Context | Early 20th century foundational method ias.ac.in | Revolutionized synthesis from the 1960s onward mtoz-biolabs.commolecularcloud.org |

Advanced Synthetic Approaches and Innovations

Modern peptide synthesis has seen the advent of technologies that increase speed, efficiency, and the complexity of molecules that can be synthesized. These innovations are directly applicable to the production of this compound and its derivatives.

Microwave-Assisted Peptide Synthesis (MAPS): This technique utilizes microwave irradiation to accelerate the chemical reactions of peptide bond formation. americanpeptidesociety.org The uniform heating provided by microwaves can significantly reduce reaction times, from hours to minutes, and improve the purity and yield of the final peptide, especially for difficult sequences. mtoz-biolabs.comamericanpeptidesociety.org

Flow Chemistry: In this approach, reactants are continuously pumped through a microreactor. americanpeptidesociety.org This method allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields and scalability. americanpeptidesociety.org Real-time monitoring can be integrated to optimize conditions on the fly. americanpeptidesociety.org

Enzymatic Synthesis: Utilizing enzymes as catalysts for peptide bond formation offers a green chemistry approach. These reactions are highly specific, occur under mild conditions, and can reduce the need for protecting groups and the generation of hazardous waste. mtoz-biolabs.com

Other notable innovations include the development of novel coupling reagents that minimize side reactions and racemization, such as additives like HOBt and HOAt, and the use of "click chemistry" for highly efficient and specific modifications. mtoz-biolabs.comnumberanalytics.comwikipedia.org

Synthesis of this compound Analogues and Derivatives

The generation of analogues is crucial for structure-activity relationship (SAR) studies. Modifications can be systematically introduced at the peptide backbone, the amino acid side chains, or the terminal groups.

Strategies for Modifying the Peptide Backbone

The amide bond linking the taurine and phenylalanine moieties is a primary target for modification to create peptidomimetics with altered properties, such as enhanced stability against enzymatic degradation.

Table 2: Examples of Peptide Backbone Modifications

| Modification Type | Description | Potential Impact |

|---|---|---|

| N-Methylation | Addition of a methyl group to the amide nitrogen. | Increases resistance to proteolysis, can influence conformation. |

| Reduced Amide Bond (Pseudopeptide) | The carbonyl group (C=O) of the amide is reduced to a methylene (B1212753) group (CH2). | Provides flexibility and protease resistance. |

| Thioamide Bond | The amide oxygen is replaced with sulfur. | Alters bond length, polarity, and hydrogen bonding capability. |

| Aza-peptides | The α-carbon of an amino acid residue is replaced by a nitrogen atom. | Induces significant conformational changes. |

These modifications typically require specialized building blocks and synthetic conditions but offer a powerful way to tune the biological and chemical properties of the parent molecule.

Approaches for Side Chain and Terminal Group Modifications

Modifying the terminal groups (N-acetyl and C-terminal methyl ester) or the phenylalanine side chain can also produce a wide array of derivatives.

N-Terminal Modifications: The N-acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) or alkyl groups. scielo.org.mx This is typically achieved by using a different acylating agent in the initial step of the synthesis.

C-Terminal Modifications: The methyl ester can be converted to other esters (ethyl, benzyl) by using the corresponding alcohol during the esterification step. nih.gov It can also be converted to a primary amide by ammonolysis, or to a carboxylic acid by saponification. peptide.com

Side Chain Modifications: The phenyl ring of phenylalanine can be substituted with various functional groups (e.g., halogens, nitro groups, hydroxyl groups) to probe electronic and steric effects. This is accomplished by starting the synthesis with a correspondingly substituted phenylalanine derivative.

Custom peptide synthesis services now routinely offer the incorporation of non-natural or post-translationally modified amino acids, allowing for extensive diversification. mtoz-biolabs.commolecularcloud.org

Esterification Techniques in Amino Acid and Peptide Chemistry Relevant to Methyl Ester Formation

The formation of the methyl ester at the C-terminus of phenylalanine is a critical step in the synthesis of the target compound. Several methods exist for this transformation, each with its own advantages.

The most common and direct method is Fischer esterification , where the amino acid is treated with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as gaseous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). google.commdpi.com

A widely used and convenient modern method involves the use of thionyl chloride (SOCl₂) in methanol (B129727) . rsc.org Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method is highly efficient and generally provides good to excellent yields of the amino acid methyl ester hydrochloride. rsc.orgnih.gov

Another mild and effective technique utilizes trimethylchlorosilane (TMSCl) in methanol . mdpi.comnih.gov This system is operationally simple, proceeds at room temperature, and is compatible with a wide range of amino acids, offering high yields of the corresponding methyl esters. mdpi.comnih.gov

Table 3: Comparison of Common Methyl Esterification Methods for Amino Acids

| Reagent System | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Methanol / Acid Catalyst (e.g., H₂SO₄, HCl gas) | Reflux temperature google.com | Inexpensive, well-established (Fischer Esterification) | Harsh conditions, requires excess alcohol |

| Thionyl Chloride / Methanol | Often performed at 0°C to room temperature rsc.org | High yields, forms HCl in situ | Thionyl chloride is corrosive and moisture-sensitive |

| Trimethylchlorosilane (TMSCl) / Methanol | Room temperature mdpi.comnih.gov | Mild conditions, high yields, operational simplicity | TMSCl is moisture-sensitive |

| Hydrosulphate / Methanol | 50°C to reflux temperature google.comgoogle.com | Can be performed at high concentrations | Involves preparation of the hydrosulphate reagent in situ google.com |

The choice of esterification method often depends on the scale of the reaction, the sensitivity of the starting materials to harsh conditions, and the desired purity of the final product. For the synthesis of this compound, the phenylalanine would typically be esterified first before being coupled with the N-acetyltaurine moiety. scielo.org.mx

Acid-Catalyzed Esterification Mechanisms

Acid-catalyzed esterification, commonly known as Fischer esterification, is a foundational method for converting carboxylic acids to esters. aklectures.compearson.com This reaction is typically performed by refluxing the carboxylic acid with an excess of the desired alcohol, in this case, methanol, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or gaseous hydrochloric acid (HCl). mdpi.comacs.orgnih.gov

The mechanism for the synthesis of this compound via this route begins with the protonation of the carbonyl oxygen of the carboxylic acid moiety by the acid catalyst. pearson.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a methanol molecule. This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final product, this compound. The use of excess methanol is crucial to drive the equilibrium towards the formation of the ester product. acs.org

Esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature, which can reduce the reactivity of the carboxyl group. acs.org However, the N-acetylation in N-Acetyltaurylphenylalanine mitigates this issue by preventing the formation of the zwitterion, thus facilitating the esterification process.

Base-Catalyzed Esterification Mechanisms

While base-catalyzed hydrolysis (saponification) is a common reaction for esters, base-catalyzed esterification of carboxylic acids is less direct. youtube.com A typical approach involves a two-step process. First, a base is used to deprotonate the carboxylic acid of N-Acetyltaurylphenylalanine, forming a carboxylate salt. This enhances the nucleophilicity of the carboxyl group. In the second step, this carboxylate anion acts as a nucleophile and attacks an alkylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in a nucleophilic substitution reaction (SN2) to form the methyl ester. tandfonline.com

For N-protected amino acids, a non-nucleophilic base like tetramethylguanidine can be used to form a salt with the N-acetylated amino acid in methanol. tandfonline.com The subsequent addition of dimethyl sulfate leads to the formation of the methyl ester in good conversion. tandfonline.com This method is particularly useful for substrates with base-labile functional groups where strong acidic conditions must be avoided. tandfonline.com

Advanced Reagent Systems for Methyl Ester Synthesis (e.g., Trimethylchlorosilane-Methanol System)

Modern synthetic chemistry has introduced milder and more efficient reagents for esterification, avoiding the harsh conditions of traditional methods. mdpi.comnih.gov A prominent example is the use of a trimethylchlorosilane (TMSCl) and methanol system. mdpi.comnih.govresearchgate.net This method has proven to be a convenient and highly effective way to prepare amino acid methyl esters, including those of N-protected amino acids, in good to excellent yields under mild, room temperature conditions. mdpi.comnih.gov

In this system, TMSCl reacts with methanol in situ to generate anhydrous HCl. This in situ generation of the acid catalyst promotes the esterification reaction without the need for corrosive gaseous HCl or high temperatures. mdpi.comgoogle.com The general procedure involves adding TMSCl to a solution or suspension of the amino acid in methanol and stirring the mixture at room temperature. mdpi.comnih.gov The reaction typically proceeds to completion within 12 to 24 hours, and the product, the amino acid methyl ester hydrochloride, can be easily isolated by evaporating the solvent. mdpi.comresearchgate.net This method is compatible with a wide array of amino acids, showcasing its general applicability. mdpi.comnih.gov

| Entry | Amino Acid Substrate | Reaction Time (h) | Yield (%) |

| 1 | Glycine | 24 | 98 |

| 2 | L-Alanine | 12 | 97 |

| 3 | L-Phenylalanine | 12 | 98 |

| 4 | L-Tryptophan | 24 | 97 |

| 5 | L-Methionine | 12 | 96 |

| This table presents representative yields for the esterification of various amino acids using the TMSCl/Methanol system, demonstrating the method's high efficiency. The data is adapted from studies on general amino acid esterification. mdpi.comnih.gov |

Palladium-Assisted Coupling Reactions for Amino Acid Methyl Esters

Palladium-catalyzed coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov In the context of this compound, these reactions are not used for the primary esterification step itself but rather for subsequent derivatization and modification of the molecule, using the pre-formed methyl ester as a substrate. nih.govresearchgate.net

For instance, if the phenyl ring of this compound were modified to contain a halide (e.g., bromine or iodine), it could participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govresearchgate.net This would allow for the introduction of various aryl, heteroaryl, or vinyl groups onto the phenylalanine side chain. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a base, and a suitable coupling partner like a boronic acid. nih.govnih.gov Such modifications are instrumental in synthesizing novel, non-proteinogenic amino acid derivatives with potentially unique properties. acs.org

| Catalyst System | Ligand | Base | Solvent | Typical Application |

| Pd(OAc)₂ | PPh₃ | DIPEA | MeCN | Carbonylative Coupling nih.gov |

| Pd(dba)₂ | MOP Ligands | Cs₂CO₃ | Toluene | N-Arylation researchgate.net |

| (ƞ³-1-tBu-indenyl)Pd(IPr)(Cl) | IPr | K₂CO₃ | Dioxane | Suzuki-Miyaura (Ketone Synthesis) nih.gov |

| This table summarizes various palladium catalyst systems used for coupling reactions involving amino acid esters, highlighting the versatility of this methodology for further derivatization. |

Transesterification Processes in the Preparation of Methyl Esters

Transesterification is a chemical reaction that transforms one ester into another by reacting it with an alcohol. organic-chemistry.org This process is an equilibrium reaction that can be catalyzed by either an acid or a base. In the context of preparing this compound, this method would be applicable if, for example, another ester (such as an ethyl or benzyl (B1604629) ester) of the same N-acetylated amino acid were more readily available.

The reaction would involve treating the starting ester with a large excess of methanol in the presence of a catalyst. Catalysts like scandium(III) triflate (Sc(OTf)₃) have been shown to be effective for direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as potent organocatalysts that can promote transesterification under mild, room temperature conditions by enhancing the nucleophilicity of the alcohol. organic-chemistry.org The large excess of methanol serves to shift the equilibrium towards the formation of the desired methyl ester. organic-chemistry.org

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of publicly available, high-resolution structural data for the chemical compound this compound. Despite its potential relevance in various fields, detailed experimental analysis of its three-dimensional structure, including X-ray crystallography and in-depth conformational studies, has not been published or made accessible in public repositories.

This lack of empirical data prevents a thorough examination of the molecule's structural characteristics as outlined in the requested analysis. Key details, which are fundamental to understanding the compound's behavior and potential interactions, remain unknown. These include:

Crystal System and Space Group: The fundamental symmetry and packing arrangement of the molecule in its solid state are yet to be determined.

Unit Cell Parameters and Asymmetric Unit Composition: The dimensions of the basic repeating unit of the crystal lattice and the number of molecules in that unit are unavailable.

Refinement Metrics and Structural Integrity: Crucial indicators of the quality and reliability of a crystal structure determination, such as R-factor and goodness-of-fit, cannot be reported.

Peptide Backbone Folding and Torsion Angles: The specific dihedral angles that define the conformation of the molecular backbone, including the critical S-N and CO-NH bonds, have not been measured.

While research exists on related compounds, such as taurine and various N-acyl amino acid esters, this information cannot be extrapolated to accurately describe the specific molecular architecture of this compound. The unique combination of the N-acetyl group, the tauryl moiety, and the phenylalanine methyl ester creates a distinct chemical entity whose conformational preferences and solid-state packing are expected to be unique.

Without primary crystallographic data, any detailed discussion on the molecular structure and conformational analysis of this compound would be purely speculative. The scientific community awaits future studies that may provide the necessary experimental evidence to fully characterize this compound.

Molecular Structure and Conformational Analysis of N Acetyltaurylphenylalanine Methyl Ester

Detailed Molecular Conformation Studies

Amino Acid Residue Conformations (e.g., Tau Cα-Cβ bond, Phe side chain rotamer)

The conformation of the amino acid residues within N-Acetyltaurylphenylalanine methyl ester is well-defined in its crystalline state. The taurine (B1682933) (Tau) residue adopts an extended conformation. scilit.com A key feature is the anti-periplanar arrangement of the Tau-Cα-Cβ bond relative to the S-N bond. scilit.com

The phenylalanine (Phe) side chain conformation is characterized by a χ1 torsion angle of -67.5°. scilit.com This value indicates that the side chain predominantly exists as the statistically most favored g- rotamer. scilit.comnih.gov This specific orientation is a common feature in related peptide structures. nih.gov

Intramolecular and Intermolecular Interactions in Solid State and Solution

The stability and structure of this compound are governed by a combination of intramolecular and intermolecular forces, including unique electronic interactions within the sulphonamide group and extensive hydrogen bonding networks.

dπ-pπ Interactions between Nitrogen and Sulphur Atoms

A significant intramolecular feature is the evidence of dπ-pπ interactions between the sulfur and nitrogen atoms of the sulphonamide junction. scilit.com The geometry of the molecule facilitates this interaction; the p-orbital of the sulphonamide nitrogen is situated in a way that it aligns with the plane that bisects the O-S-O angle. scilit.com This optimal orientation promotes electronic delocalization. Further evidence for this interaction is the length of the S-N bond, which is 1.618 Å, indicating a significant partial double bond character. scilit.com

Intermolecular Hydrogen Bonding Networks and Crystal Packing Characteristics

Below is a summary of the crystallographic data for this compound.

| Crystal Data | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 5.088(2) |

| b (Å) | 17.112(17) |

| c (Å) | 9.581(6) |

| β (°) | 92.34(4) |

| Z | 2 |

Conformational Analysis of Sulphonamide-Containing Peptides and Pseudopeptides

Conformational Preferences Induced by Sulphonamide Junctions

The sulphonamide junction in this compound induces a distinct fold in the peptide backbone. scilit.com It forces the Tau and Phe Cα atoms into a cisoidal arrangement, which is a marked deviation from the typical trans conformation of a standard peptide bond. scilit.compsu.eduresearchgate.net This is defined by the torsion angle around the S-N bond, which is 65.4° in this molecule. scilit.com Theoretical analyses of sulphonamide bonds show that energy minima are found at torsion angles far from the 180° (trans) or 0° (cis) of classical peptide bonds, with common values around -100° and +60°. psu.eduresearchgate.net Furthermore, the nitrogen atom in a sulphonamide bond tends to be pyramidal, unlike the planar nitrogen in an amide bond, adding another layer of structural uniqueness. psu.eduresearchgate.net

Comparative Analysis with Classical Peptide Backbone Conformations

When compared to the classical peptide backbone, the sulphonamide linkage presents several key differences.

Torsion Angles: The preferred torsion angle (ω) in a standard peptide bond is approximately 180° (trans). In contrast, the equivalent torsion angle in the sulphonamide junction (defined by the Cα-S-N-Cα atoms) deviates significantly, with values around -100° and 60° being energetically favorable. psu.eduresearchgate.net In this compound, this angle is 65.4°. scilit.com

Rotational Barrier: The energy barrier for rotation around the S-N bond is considerably lower than that of the C-N amide bond. psu.eduresearchgate.net This suggests that peptides containing sulphonamide junctions possess greater backbone flexibility compared to their natural counterparts. psu.eduresearchgate.net

Geometry: A fundamental difference lies in the geometry of the nitrogen atom. In a classical peptide bond, the nitrogen is sp2 hybridized and planar. The sulphonamide nitrogen, however, is pyramidal. psu.eduresearchgate.net

These structural and energetic differences mean that while sulphonamide-containing peptides can adopt secondary structures similar to native peptides, the specific torsion angles (φ and ψ) within the residues will differ due to the unique properties of the sulphonamide bond. psu.eduresearchgate.net

Structure Activity Relationship Sar Studies in Chemical Research of Methyl Esters

Methodologies for Investigating Structure-Activity Relationships

A cornerstone of modern SAR exploration is the design and synthesis of compound libraries. nih.gov These are collections of structurally related molecules created to systematically probe the effects of various chemical modifications. researchgate.net For a parent compound like N-Acetyltaurylphenylalanine methyl ester, a focused library would be designed by modifying its three main components: the N-acetyl group, the amino acid residues (taurine and phenylalanine), and the methyl ester.

The design process often begins with a "scaffold" or core structure, which is then decorated with a variety of substituents. nih.gov Target-focused libraries can be designed based on the structure of a known biological target (like an enzyme or receptor) or based on the properties of known active ligands. nih.gov Statistical Molecular Design (SMD) is an approach used to intelligently select which chemical features to vary, ensuring the resulting library covers a broad and informative chemical space. researchgate.net

To explore the SAR of this compound, a library could be constructed by:

Varying the Acyl Group: Replacing the N-acetyl group with other acyl moieties (e.g., propionyl, benzoyl) to probe the importance of its size and electronics.

Modifying the Amino Acid Residues: Substituting phenylalanine with other aromatic or aliphatic amino acids to assess the role of the phenyl group. The taurine (B1682933) component could be replaced with other amino sulfonic acids or traditional alpha-amino acids to understand the significance of the sulfonate group.

Altering the Ester Group: Replacing the methyl ester with other alkyl esters (ethyl, propyl) or converting it to an amide or a free carboxylic acid to evaluate the impact on solubility, stability, and hydrogen bonding capacity.

Table 1: Example of a Focused Library Design for SAR of this compound Analogs

| Scaffold Position | Modification Type | Examples of Substituents | Property Being Probed |

|---|---|---|---|

| N-Terminus | Acyl Group Variation | Formyl, Propionyl, Butyryl, Benzoyl | Steric bulk, Lipophilicity, H-bond acceptor strength |

| Amino Acid 1 | Phenylalanine Substitution | Tyrosine, Tryptophan, Leucine (B10760876), Cyclohexylalanine | Aromaticity, H-bonding potential, Hydrophobicity |

| Amino Acid 2 | Taurine Substitution | β-Alanine, γ-Aminobutyric acid (GABA) | Role of sulfonic acid group vs. carboxylic acid, Chain length |

| C-Terminus | Ester Variation | Ethyl ester, Propyl ester, Amide, Carboxylic acid | Hydrolytic stability, Polarity, H-bond donor/acceptor profile |

Computational methods are indispensable tools in modern SAR analysis, allowing researchers to prioritize which compounds to synthesize and test, thereby saving time and resources. nih.govnih.gov These approaches can be broadly categorized into ligand-based and structure-based methods.

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based method that correlates variations in the physicochemical properties of compounds with their biological activities. nih.gov A mathematical model is built to predict the activity of new, unsynthesized analogs. mdpi.com Descriptors used in QSAR models can represent various molecular properties, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic characteristics (e.g., logP). walisongo.ac.id

Molecular Docking is a prominent structure-based method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique requires a three-dimensional structure of the target, often obtained from X-ray crystallography. dundee.ac.uk Docking programs use a scoring function to estimate the binding affinity for different poses, helping to explain why certain structural modifications increase or decrease activity. nih.gov For instance, docking studies could reveal that a specific modification to the phenylalanine residue of this compound allows for a new, favorable interaction with a hydrophobic pocket in the target's binding site. nih.govresearchgate.net These computational tools provide a rational basis for designing next-generation compounds with improved properties. nih.gov

Influence of Structural Motifs on Chemical Reactivity and Interactions

The N-acetyl group plays a significant role in determining a molecule's properties. In compounds like N-acetylcysteine, the acetyl group is crucial for its biological profile. nih.gov Acetylation of an amino group removes its basicity and its ability to act as a hydrogen bond donor, replacing it with a neutral amide group that is a hydrogen bond acceptor. nih.gov This change can profoundly affect a molecule's solubility, membrane permeability, and conformational preferences. rsc.org

Table 2: Predicted Effects of N-Acyl Group Modification on Compound Properties

| N-Acyl Group | Predicted Impact on Lipophilicity | Predicted Impact on Steric Profile | Potential Change in Interaction |

|---|---|---|---|

| N-Formyl | Decrease | Decrease | May allow access to smaller pockets |

| N-Acetyl (Reference) | Baseline | Baseline | Baseline interaction |

| N-Propionyl | Increase | Increase | Potential for enhanced hydrophobic interactions |

| N-Benzoyl | Significant Increase | Significant Increase | Potential for π-stacking; may introduce steric clash |

The methyl ester is a common functional group in medicinal chemistry, often used to mask a more polar carboxylic acid. organic-chemistry.org This transformation from a carboxylic acid to an ester removes the acidic proton, eliminating the negative charge at physiological pH and removing a hydrogen bond donor capability. labxchange.org The result is a less polar, more lipophilic molecule, which can affect properties like cell membrane permeability. masterorganicchemistry.com

However, the ester group is susceptible to hydrolysis by esterase enzymes in the body, which can convert it back to the carboxylic acid. harvard.edu This makes esters useful as prodrugs. The methyl ester itself is generally the most reactive towards base-catalyzed hydrolysis compared to larger alkyl esters like n-octyl esters. harvard.edu The ester's carbonyl oxygen can act as a hydrogen bond acceptor, contributing to binding interactions with a biological target. mdpi.com Replacing the methyl group with larger alkyl chains can introduce new hydrophobic interactions or steric clashes, while converting the ester to an amide introduces a hydrogen bond donor and increases metabolic stability. walisongo.ac.idresearchgate.net

Table 3: Predicted Effects of C-Terminus Modification on Compound Properties

| C-Terminal Group | Relative Polarity | H-Bonding Capability | Predicted Metabolic Stability |

|---|---|---|---|

| Methyl Ester (Reference) | Low | Acceptor only | Low (susceptible to esterases) |

| Ethyl Ester | Low | Acceptor only | Low-Medium |

| Amide (-CONH2) | Medium | Donor and Acceptor | High (resistant to amidases) |

| Carboxylic Acid (-COOH) | High | Donor and Acceptor | Metabolically stable |

The amino acid residues provide the core structure and key interaction points for peptide-like molecules. wikipedia.org Each amino acid's unique side chain imparts specific properties such as size, charge, polarity, and reactivity. wikipedia.orgmdpi.com

Phenylalanine possesses a hydrophobic benzyl (B1604629) side chain. This aromatic ring is crucial for engaging in hydrophobic and van der Waals interactions within a protein's binding pocket. Furthermore, it can participate in cation-π interactions, where the electron-rich face of the aromatic ring interacts favorably with a positive charge, such as a protonated amine or a metal ion. nih.govresearchgate.net Replacing phenylalanine with other amino acids like leucine would maintain hydrophobicity but remove the potential for aromatic-specific interactions. Substitution with tyrosine would add a hydroxyl group, introducing hydrogen bonding capability.

Taurine is structurally distinct from the 22 proteinogenic amino acids; it is an amino sulfonic acid rather than an amino carboxylic acid. nih.gov The sulfonate group (SO₃H) is much more acidic than a carboxyl group and is fully ionized and negatively charged at all physiological pH values. This permanent negative charge can form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) on a target protein. Changing the taurine residue to a carboxylic acid-containing residue like β-alanine would alter the pKa, charge distribution, and geometry of this interaction. nih.gov

Comparative SAR Analysis with Related Chemical Scaffolds (e.g., N-Acyl Amino Acid Methyl Esters (NAMEs), N-Acyl Homoserine Lactones (AHLs))

In the realm of chemical research, understanding the structure-activity relationship (SAR) is paramount for the design of novel molecules with specific biological functions. The chemical structure of this compound shares common features with other classes of N-acyl compounds, notably N-Acyl Amino Acid Methyl Esters (NAMEs) and N-Acyl Homoserine Lactones (AHLs). A comparative analysis of their SARs can provide valuable insights into the potential biological activities and mechanisms of action of this compound.

N-Acyl Amino Acid Methyl Esters (NAMEs) are recognized as structural analogs of AHLs. nih.gov Research on NAMEs has revealed a degree of structural diversity, with variations in the length of the acyl chain, the specific amino acid, side chain characteristics, and the degree of saturation. nih.gov These structural modifications have been shown to influence their biological activities, which include minor antialgal and antimicrobial properties. nih.gov For instance, certain NAME derivatives have demonstrated inhibitory effects against specific microorganisms. nih.gov The esterification of the amino acid carboxyl group to a methyl ester is a key feature of this class of compounds.

N-Acyl Homoserine Lactones (AHLs) are a well-studied class of signaling molecules involved in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. wikipedia.orgmdpi.comnih.gov The basic structure of an AHL consists of a homoserine lactone ring linked to an acyl side chain via an amide bond. researchgate.net The SAR of AHLs is intricately linked to several structural features:

Acyl Chain Length: The length of the acyl chain, which typically ranges from 4 to 18 carbons, is a critical determinant of biological activity and specificity. wikipedia.orgnih.gov

C3 Position Substitution: Modifications at the third carbon (C3) of the acyl chain, such as the presence of an oxo or hydroxyl group, significantly impact the molecule's function, often distinguishing between agonistic and antagonistic activities. researchgate.net

Lactone Ring Integrity: The homoserine lactone ring is essential for the canonical activity of many AHLs. nih.gov

The ability of AHLs to act as either activators or inhibitors of quorum sensing is highly dependent on these structural nuances. nih.gov This dual functionality has made them attractive targets for the development of new antimicrobial agents that disrupt bacterial communication. nih.gov

The structure of This compound incorporates an N-acetyl group, a taurine linker, a phenylalanine moiety, and a methyl ester. By comparing this to the general structures of NAMEs and AHLs, we can draw parallels. Similar to NAMEs, it possesses an N-acyl amino acid structure with a methyl ester. The acyl group is an acetyl group, which is shorter than the typical acyl chains found in many biologically active AHLs and NAMEs. The presence of taurine, a sulfonic acid-containing amino acid, and the aromatic phenylalanine residue introduces distinct chemical properties compared to the aliphatic side chains common in many AHLs and the varied amino acids in studied NAMEs.

Interactive Data Tables

To further illustrate the structure-activity relationships of the comparative scaffolds, the following interactive tables summarize key findings from the literature.

Table 1: Structure-Activity Relationship of N-Acyl Homoserine Lactones (AHLs)

| Structural Feature | Variation | Impact on Biological Activity |

| Acyl Chain Length | Short (C4-C6) | Often associated with activation in specific bacterial species. |

| Medium (C8-C12) | Can exhibit both agonistic and antagonistic effects depending on the bacterial receptor. nih.gov | |

| Long (C14-C18) | Frequently observed in inhibitors of quorum sensing. | |

| C3-Substitution | 3-oxo group | Common in potent quorum sensing activators. researchgate.net |

| 3-hydroxy group | Can modulate activity, sometimes leading to antagonistic properties. researchgate.net | |

| Unsubstituted | Generally shows baseline activity, which can be enhanced or diminished by other structural features. | |

| Lactone Ring | Intact | Essential for canonical quorum sensing activation in many systems. nih.gov |

| Modified/Opened | Can lead to loss of activity or conversion to an inhibitor. |

Table 2: Structure-Activity Relationship of N-Acyl Amino Acid Methyl Esters (NAMEs)

| Structural Feature | Variation | Impact on Biological Activity |

| Acyl Chain | Varied Length & Saturation | Influences the degree of antimicrobial and antialgal activity. nih.gov |

| Amino Acid | Different Amino Acids | The nature of the amino acid side chain contributes to the compound's biological specificity. nih.gov |

| Ester Group | Methyl Ester | A defining feature of this class, influencing solubility and potential cell permeability. |

Advanced Analytical and Spectroscopic Methodologies for N Acetyltaurylphenylalanine Methyl Ester Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating and quantifying complex mixtures. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are standard for analyzing derivatized amino acids and related molecules. gcms.czrestek.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. gcms.cz For molecules like amino acid methyl esters, derivatization is often necessary to increase their volatility. gcms.cz The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and confirmation.

Quantitative analysis using GC-MS can be highly sensitive and selective. nih.gov By monitoring specific ions (Selected Ion Monitoring, SIM) or specific fragmentation transitions (Multiple Reaction Monitoring, MRM), researchers can accurately quantify analytes even in complex biological matrices. nih.govchromatographyonline.com While GC-MS is a primary tool for fatty acid methyl esters (FAMEs), its application to a more complex molecule like N-Acetyltaurylphenylalanine methyl ester would depend on its thermal stability and volatility, which may require specific derivatization protocols. nih.govnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is suitable for a broader range of molecules than GC-MS, particularly those that are non-volatile or thermally unstable. The separation occurs in a liquid phase, making it ideal for analyzing modified amino acids and peptides. mdpi.com For instance, HPLC methods have been developed for the analysis of N-acyl amino acid surfactants and for the chiral separation of phenylalanine methyl ester enantiomers. mdpi.comsigmaaldrich.comwaters.com

In HPLC-MS, the components separated by the HPLC column are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.gov This allows for the determination of the molecular weight of the analyte and, through tandem mass spectrometry (MS/MS), provides structural information from its fragmentation patterns. nih.gov This technique would be well-suited for the analysis of this compound.

Method Development for Enhanced Resolution and Throughput in Methyl Ester Analysis (e.g., Fast GC)

To meet the demands of large-scale studies, significant effort has gone into developing methods that increase sample throughput without sacrificing analytical quality. Fast Gas Chromatography (Fast GC) is one such development, capable of reducing analysis times dramatically compared to conventional GC methods. oup.com This is achieved by using shorter, narrower columns, faster temperature programming rates, and higher carrier gas velocities. nih.govresearchgate.net

For the analysis of fatty acid methyl esters (FAMEs), Fast GC methods have been shown to decrease run times from over an hour to just a few minutes while maintaining comparable peak resolution. oup.comnih.gov These principles could be adapted for other methyl esters, provided the instrumentation and column chemistry are optimized for the specific analytes, enhancing throughput for quantification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial arrangement, which is crucial for conformational analysis. ethernet.edu.etnih.gov

Proton NMR Spectroscopy for Molecular Fingerprinting

Proton (¹H) NMR spectroscopy provides a unique "fingerprint" for a molecule. Each chemically distinct proton in a molecule produces a signal in the spectrum, and the signal's position (chemical shift), splitting pattern (multiplicity), and intensity (integration) reveal valuable structural information. hmdb.ca For a compound like this compound, ¹H NMR would identify protons in the acetyl group, the tauryl moiety, the phenylalanine side chain (including aromatic protons), and the methyl ester group. hepvs.chrsc.org

The coupling constants (J-values) derived from the signal splitting provide information about the dihedral angles between adjacent protons, which is fundamental for determining the molecule's preferred conformation in solution. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can further reveal through-space proximities between protons, offering deeper insights into the three-dimensional structure. mdpi.com

Table 1: Representative ¹H NMR Chemical Shift Data for Related Structures No specific data is available for this compound. The table below shows typical chemical shifts for the N-Acetyl-L-phenylalanine methyl ester substructure, which would be a component of the target molecule.

| Protons | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

| 3H | Acetyl (CH₃) | ~1.79 | Singlet |

| 1H | Amide (NH) | ~8.33 | Doublet |

| 2H | Phenylalanine β-CH₂ | ~2.87, ~3.00 | Doublet of doublets |

| 1H | Phenylalanine α-CH | ~4.44 | Multiplet |

| 5H | Phenyl (Ar-H) | ~7.16 - 7.33 | Multiplet |

| 3H | Methyl Ester (OCH₃) | ~3.59 | Singlet |

| Source: Data derived from studies on N-Acetyl-L-phenylalanine methyl ester. hepvs.ch |

Carbon-13 NMR Spectroscopy for Backbone and Side Chain Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum where each chemically unique carbon atom appears as a single peak (in broadband decoupled mode). libretexts.org This allows for a direct count of the non-equivalent carbons in a molecule. The chemical shift of each carbon signal is highly indicative of its functional group environment (e.g., carbonyl, aromatic, alkyl). libretexts.orgyoutube.comwisc.edu

For this compound, ¹³C NMR would be used to identify and assign all carbon atoms, including the carbonyl carbons of the amide and ester groups, the carbons of the aromatic ring, the α and β carbons of the phenylalanine backbone, the carbons of the tauryl group, and the methyl carbons of the acetyl and ester functions. hepvs.chrsc.orgrsc.org This provides unambiguous confirmation of the carbon skeleton and the presence of key functional groups.

Table 2: Representative ¹³C NMR Chemical Shift Data for Related Structures No specific data is available for this compound. The table below shows typical chemical shifts for the N-Acetyl-L-phenylalanine methyl ester substructure.

| Carbon Atom | Functional Group | Typical Chemical Shift (ppm) |

| C | Acetyl (CH₃) | ~22.23 |

| C | Phenylalanine β-CH₂ | ~36.72 |

| C | Methyl Ester (OCH₃) | ~51.79 |

| C | Phenylalanine α-CH | ~53.60 |

| C | Phenyl (aromatic) | ~126.52, ~128.23, ~128.99 |

| C | Phenyl (quaternary) | ~137.25 |

| C=O | Acetyl (carbonyl) | ~169.29 |

| C=O | Methyl Ester (carbonyl) | ~172.19 |

| Source: Data derived from studies on N-Acetyl-L-phenylalanine methyl ester. hepvs.ch |

Solid-State NMR for Conformational and Mechanistic Studies

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for investigating the structural and dynamic properties of molecules like this compound in their solid, crystalline, or amorphous states. Unlike solution-state NMR, which averages out anisotropic interactions due to rapid molecular tumbling, SSNMR provides detailed information about the local chemical environment, molecular conformation, and intermolecular interactions, such as hydrogen bonding. nih.gov

For amino acid derivatives, 14N ultra-wideline SSNMR spectroscopy is particularly insightful. nih.gov By measuring the 14N quadrupolar coupling constant (CQ) and asymmetry parameter (ηQ), researchers can characterize the electric field gradient tensor around the nitrogen nucleus in the amide group. nih.govrsc.org These parameters are highly sensitive to the local geometry and hydrogen-bonding arrangements. nih.gov For instance, studies on various amino acids have shown that CQ values for sp3 nitrogen moieties typically range from 0.8 to 1.5 MHz, with the asymmetry parameter indicating variations in N-H bond lengths due to different intermolecular hydrogen-bonding patterns. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the frequencies of vibrations between the bonds of the atoms. okstate.edu Each functional group has a characteristic vibrational frequency, making its FT-IR spectrum a unique molecular "fingerprint". okstate.eduthermofisher.com For this compound, FT-IR analysis can confirm the presence of its key structural components: the amide, the ester, the sulfonate group, and the aromatic ring.

The analysis of N-acylated amino acid methyl esters reveals several characteristic absorption bands. The presence of the ester functional group is typically confirmed by a strong C=O stretching vibration. journalajacr.com The amide group gives rise to two distinct bands: the Amide I band (primarily C=O stretching) and the Amide II band (a combination of N-H in-plane bending and C-N stretching). The sulfonate group of the taurine (B1682933) moiety also produces strong, characteristic absorption bands.

The following table summarizes the expected FT-IR absorption bands for the primary functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Amide | N-H Stretch | ~3300 | Stretching vibration of the nitrogen-hydrogen bond in the secondary amide. |

| Amide | Amide I (C=O Stretch) | 1650 - 1680 | Stretching vibration of the carbonyl group within the amide linkage. |

| Amide | Amide II (N-H Bend, C-N Stretch) | 1520 - 1570 | Coupled vibration involving N-H bending and C-N stretching. |

| Ester | C=O Stretch | ~1740 | Strong absorption from the carbonyl stretching vibration of the methyl ester. journalajacr.com |

| Ester | C-O Stretch | 1190 - 1250 | Stretching vibration of the C-O single bond in the ester group. |

| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | ~1200 | Asymmetric stretching of the sulfur-oxygen double bonds. |

| Sulfonate (SO₃⁻) | Symmetric S=O Stretch | ~1050 | Symmetric stretching of the sulfur-oxygen double bonds. |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | In-ring carbon-carbon stretching vibrations of the phenylalanine side chain. |

| Aromatic Ring | C-H Bending (out-of-plane) | 690 - 900 | Bending vibrations of the C-H bonds on the monosubstituted benzene (B151609) ring. |

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, researchers can calculate electron density maps and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision.

For a molecule like this compound, single-crystal XRD would provide unambiguous information on its solid-state conformation. Studies on closely related compounds provide a strong basis for what to expect. For example, the crystal structure of taurine has been extensively studied and is known to exist in a zwitterionic form (NH₃⁺–CH₂–CH₂–SO₃⁻) with a gauche conformation. researchgate.netwikipedia.orgmdpi.com This conformation is stabilized by a network of N-H···O hydrogen bonds. researchgate.net

Similarly, the crystal structures of N-acylated amino acid esters, such as N-cinnamoyl-L-phenylalanine methyl ester, have been determined. researchgate.net These studies reveal how the molecules pack in the crystal lattice, often stabilized by hydrogen bonds involving the amide N-H and C=O groups, as well as other interactions like π–π stacking between aromatic rings. researchgate.net Powder X-ray diffraction (PXRD) studies on homologous series of N-acyl-L-alanine esters have also been used to understand how acyl chain length affects the supramolecular structure and d-spacings in the solid state. researchgate.net A crystal structure of this compound would therefore elucidate the preferred conformation of the tauryl and phenylalanine moieties, the planarity of the amide bond, and the nature of the intermolecular forces that govern its crystal packing.

Mass Spectrometry Techniques for Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of compounds like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, detailed structural information can be obtained. beilstein-journals.org Different ionization techniques provide complementary data.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, resulting in the formation of a molecular ion (M⁺·) and extensive, reproducible fragmentation. beilstein-journals.orgnih.gov While the molecular ion peak may sometimes be weak or absent for complex molecules, the resulting fragmentation pattern is highly characteristic and serves as a structural fingerprint.

For N-acylated amino acid methyl esters, EI-MS provides key structural details. beilstein-journals.org The fragmentation patterns can be used to identify both the amino acid core and the N-acyl group. For the N-acetylphenylalanine methyl ester portion of the target molecule, a reference spectrum is available in the NIST database, which can be used for comparison and interpretation. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and non-volatile molecules. It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, with minimal fragmentation. beilstein-journals.orgnih.gov This makes ESI-MS ideal for accurately determining the molecular weight of this compound.

The primary strength of ESI is its compatibility with tandem mass spectrometry (MS/MS). nih.govnih.gov In an MS/MS experiment, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. This controlled fragmentation provides detailed structural information, allowing for the characterization of different parts of the molecule. nih.gov

Fragmentation Patterns and Interpretation for N-Acylated Amino Acid Methyl Esters

The fragmentation of N-acylated amino acid methyl esters under both EI and ESI-MS/MS conditions follows predictable pathways that are invaluable for structure elucidation. beilstein-journals.org The analysis of these patterns allows for the identification of the constituent amino acid and the acyl chain.

A key fragmentation pathway in EI-MS for compounds with a sufficiently long acyl chain is the McLafferty rearrangement , which produces a dominant ion peak designated as ion y . beilstein-journals.org Other prominent fragments help define the amino acid portion of the molecule. beilstein-journals.org

The table below details some of the characteristic fragment ions observed in the mass spectra of N-acylated amino acid methyl esters.

| Ion Designation | Proposed Structure / Formation | Significance |

|---|---|---|

| w | [NH–CH₂–R]⁺ | This ion is often the base peak and is highly characteristic of the amino acid portion of the molecule. Its mass directly indicates the structure of the amino acid side chain (R). beilstein-journals.org |

| x | Requires transfer of two H atoms to the fragment. | This fragment also provides information about the amino acid structure. beilstein-journals.org |

| y | McLafferty rearrangement ion | A dominant peak if the acyl chain is saturated and sufficiently long. It provides information about the N-acyl group. beilstein-journals.org |

| z | - | This ion is typically of low abundance. beilstein-journals.org |

| [M - 31]⁺ / [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester group. | Common fragmentation for methyl esters, confirming the presence of the -COOCH₃ group. libretexts.org |

| [M - 59]⁺ / [M - COOCH₃]⁺ | Loss of the carbomethoxy group. | Another characteristic loss from the methyl ester terminus. libretexts.org |

| Nitrilium Ions | [R¹–C≡N–R]⁺ | Characteristic ions for N-alkyl-N-acyl-amino acids, formed through complex decomposition processes. nih.govresearchgate.net |

By carefully analyzing the masses and relative abundances of these and other fragment ions, the complete structure of this compound can be confidently confirmed and distinguished from isomeric compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.